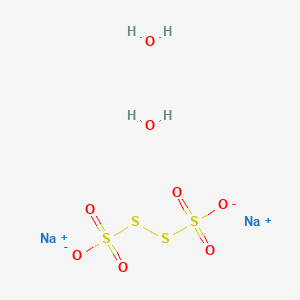

Tetrathionic acid, disodium salt, dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium tetrathionate dihydrate is the dihydrate of sodium tetrathionate. It has been synthesized from sodium thiosulfate by iodine oxidation. Its crystals exhibit monoclinic crystal system and space group C23-C2.

A sulfuric acid dimer, formed by disulfide linkage. This compound has been used to prolong coagulation time and as an antidote in cyanide poisoning.

Scientific Research Applications

Chromatographic Separation

- Separation of Cephalosporins : A study utilized ethylenediaminetetraacetic acid disodium salt dihydrate for impregnating TLC plates to separate cephalosporins, highlighting its use in chromatographic techniques (Bhushan & Parshad, 1996).

Chemical Analysis and Detection

- Determination of Metal Ions : Research from 1952 utilized disodium ethylenediaminetetraacetic acid for estimating alkaline earths and other metals, demonstrating its use in micro-chemical determinations (Debney, 1952).

- Detection of DNA : A 2008 study explored using nanoparticle-enhanced surface plasmon resonance imaging with trisodium citrate dihydrate for ultrasensitive detection of DNA (D'Agata et al., 2008).

Solubility Studies

- Antioxidant Solubility in Supercritical Carbon Dioxide : A 2016 research focused on measuring the solubility of antioxidants like ethylenediaminetetraacetic acid disodium salt hydrate in supercritical carbon dioxide (Wang & Wu, 2016).

Pharmaceutical Applications

- Preparation of Neurotropic Drugs : A 2021 study used disodium salts for the preparation of neurotropic action drugs, indicating its role in pharmaceutical manufacturing (Almakaiev & Sidenko, 2021).

Crystal Structure Analysis

- Sodium Ion Complexes : Research in 1993 investigated the crystal structures of sodium ion complexes with ethylenediaminetetraacetic acid, showcasing its use in crystallography (Font‐Bardia, Solans, & Font-altaba, 1993).

Analytical Chemistry

- Total Antioxidant Capacity Assessment : The copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for assessing total antioxidant capacity in human plasma and urine was evaluated in a 2009 study (Campos et al., 2009).

Environmental Monitoring

- Calibration of Seawater Sensors : A method using 1,5-Naphthalenedisulfonic acid, disodium salt dihydrate for calibrating seawater polyaromatic hydrocarbons sensors was explored in 2021, suggesting its role in environmental monitoring (Zhang et al., 2021).

Material Science

- Supercapacitive Behavior of Polypyrrole Electrodes : A study in 2013 investigated chromotropic acid disodium salt and its derivatives as anionic dopants in electrochemical supercapacitors (Zhu & Zhitomirsky, 2013).

Battery Material Research

- Organic Battery Electrode Material : Croconic acid disodium salt was explored for use as a Li-ion battery material in 2019, providing insights into potential applications in energy storage (Chawla, 2019).

Safety and Hazards

Tetrathionic acid, disodium salt, dihydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only in a well-ventilated area .

Mechanism of Action

Target of Action

Sodium tetrathionate dihydrate primarily targets thiols , such as cysteine . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.

Mode of Action

The compound interacts with its targets through a process known as thiosulfation . In this reaction, sodium tetrathionate dihydrate reacts with thiols to form S-sulfo-thiols. This interaction can lead to the reversible inactivation of enzymes , which can significantly alter the biochemical processes within a cell.

Biochemical Pathways

The primary biochemical pathway affected by sodium tetrathionate dihydrate involves the oxidation of sodium thiosulfate . This reaction is signaled by the decoloration of iodine and forms the basis of iodometric titrations . The product of this reaction is sodium tetrathionate dihydrate itself .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body.

Result of Action

The interaction of sodium tetrathionate dihydrate with thiols can lead to the reversible inactivation of enzymes . This can affect various cellular processes, including protein synthesis and metabolism. The exact molecular and cellular effects can vary depending on the specific enzymes and biochemical pathways involved.

Action Environment

The action of sodium tetrathionate dihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its stability may be affected by temperature, as it is typically stored at 2-8°C .

Biochemical Analysis

Biochemical Properties

Sodium tetrathionate dihydrate plays a significant role in biochemical reactions. It is formed by the oxidation of sodium thiosulfate (Na2S2O3), for instance, by the action of iodine . This reaction forms the basis of iodometric titrations

Cellular Effects

It has been used to study its impact on the oxidative folding of proteins, utilizing Gaussia princeps luciferase as a bioluminescent substrate .

Molecular Mechanism

It is known to be involved in the oxidation of sodium thiosulfate

Dosage Effects in Animal Models

In a study involving a swine model of acute cyanide toxicity, Sodium tetrathionate dihydrate was administered intramuscularly at a dosage of approximately 18 mg/kg . The study found that all animals treated with Sodium tetrathionate dihydrate returned to breathing at a mean time of 10.85 minutes after antidote .

Metabolic Pathways

Sodium tetrathionate dihydrate is involved in the oxidation of sodium thiosulfate

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrathionic acid, disodium salt, dihydrate involves the reaction of sulfur with sodium sulfite followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Sulfur", "Sodium sulfite", "Hydrogen peroxide", "Water" ], "Reaction": [ "1. Sulfur is added to a solution of sodium sulfite in water.", "2. The mixture is heated and stirred until the sulfur dissolves completely.", "3. Hydrogen peroxide is added slowly to the mixture while stirring.", "4. The reaction mixture is allowed to stand for several hours until the tetrathionate ion is formed.", "5. The product is filtered and washed with water to remove impurities.", "6. The resulting solid is dried to obtain Tetrathionic acid, disodium salt, dihydrate." ] } | |

CAS No. |

13721-29-4 |

Molecular Formula |

H4NaO7S4 |

Molecular Weight |

267.3 g/mol |

InChI |

InChI=1S/Na.H2O6S4.H2O/c;1-9(2,3)7-8-10(4,5)6;/h;(H,1,2,3)(H,4,5,6);1H2 |

InChI Key |

VUNPLPZHLRVFOI-UHFFFAOYSA-N |

SMILES |

O.O.[O-]S(=O)(=O)SSS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.OS(=O)(=O)SSS(=O)(=O)O.[Na] |

| 13721-29-4 | |

Pictograms |

Irritant |

Related CAS |

13760-29-7 (Parent) |

Synonyms |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)